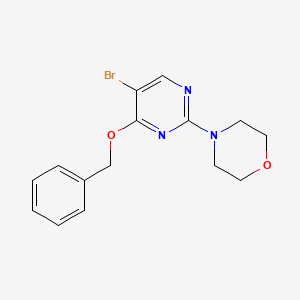

4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine

Descripción general

Descripción

The compound “4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

Morpholines, the core structure in the compound, are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine, a component of the compound, has been studied extensively. Morpholine is a six-membered aliphatic heterocyclic compound with both nitrogen and oxygen atoms . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical and Chemical Properties Analysis

Morpholine, a component of the compound, is a colourless, oily, hygroscopic, volatile liquid with a characteristic amine (“fishy”) odour . It is completely miscible with water, as well as with many organic solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

Studies demonstrate the versatility of compounds similar to 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine in chemical synthesis. Petrov et al. (2015) outlined the synthesis of 2-(Morpholin-4-yl)1-benzothiophene through the addition of morpholine to 1-benzothiophene, indicating the potential for this morpholine derivative in creating structurally complex molecules for pharmaceutical applications (Petrov, Popova, & Androsov, 2015).

Potential in Cancer Research

Lopez et al. (2011) discussed the synthesis of pyrimidines with morpholino or aminodiaryl substituents, aimed at inactivating the human DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT), a target in cancer therapy (Lopez et al., 2011). Although the compounds showed poor activities in biochemical evaluations, this research underscores the potential of morpholine derivatives in therapeutic applications targeting DNA repair mechanisms in cancer cells.

Antimicrobial Applications

Attia et al. (2013) synthesized novel thiopyrimidines with morpholine components, showing considerable antimicrobial activity against various bacteria and fungi, indicating the relevance of morpholine derivatives in developing new antimicrobial agents (Attia et al., 2013).

Drug Development and Synthesis

Özil et al. (2018) and Desai et al. (2016) demonstrated the utility of morpholine derivatives in drug development, specifically as glucosidase inhibitors with antioxidant activity and as antimicrobials containing bioactive heterocycles, respectively. These studies highlight the role of such compounds in developing drugs with specific biological activities (Özil, Parlak, & Baltaş, 2018); (Desai, Patel, & Dave, 2016).

Building Blocks for Pharmaceutical and Agrochemical Products

Verdelet et al. (2011) discussed the synthesis of pyridine derivatives, similar in structure to this compound, indicating their potential as building blocks for pharmaceutical and agrochemical products (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Mecanismo De Acción

Target of Action

Morpholine-containing compounds have been known to interact with various enzymes such as cathepsin s and cholinesterases . These enzymes play crucial roles in various biological processes, including protein degradation and neurotransmission, respectively.

Mode of Action

Morpholine derivatives have been reported to exhibit inhibitory activity against certain enzymes . The compound may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the biochemical processes that the enzyme is involved in.

Pharmacokinetics

In silico evaluations of similar morpholine-containing compounds have indicated promising pharmacokinetic and drug-likeness properties .

Safety and Hazards

Direcciones Futuras

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Future research may focus on improving the efficiency and selectivity of these synthesis methods .

Propiedades

IUPAC Name |

4-(5-bromo-4-phenylmethoxypyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2/c16-13-10-17-15(19-6-8-20-9-7-19)18-14(13)21-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIIRAXOFYSJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654740 | |

| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-23-8 | |

| Record name | 4-[5-Bromo-4-(phenylmethoxy)-2-pyrimidinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin](/img/structure/B3195031.png)

![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)